

"N-(Azido-PEG3)-N-bis(PEG4-acid) molecular weight and formula"

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Compound of Interest

Compound Name: N-(Azido-PEG3)-N-bis(PEG4-acid)

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N-(Azido-PEG3)-N-bis(PEG4-acid): A Technical Overview

For researchers, scientists, and professionals in drug development, **N-(Azido-PEG3)-N-bis(PEG4-acid)** is a versatile polyethylene glycol (PEG) linker used in a variety of bioconjugation and drug delivery applications. This technical guide provides a concise overview of its chemical properties and its role in advanced biochemical workflows.

Core Chemical Properties

N-(Azido-PEG3)-N-bis(PEG4-acid) is a branched PEG derivative featuring a terminal azide group and two terminal carboxylic acid groups.^{[1][2]} This trifunctional architecture allows for orthogonal conjugation strategies, making it a valuable tool in the construction of complex biomolecules.

Property	Value	Reference
Molecular Formula	C30H58N4O15	^{[1][3][4]}
Molecular Weight	714.8 g/mol	^{[3][4]}
Alternate Molecular Weight	714.81 g/mol	^{[1][2]}
CAS Number	2112731-54-9	^{[3][4]}

Functional Group Reactivity and Applications

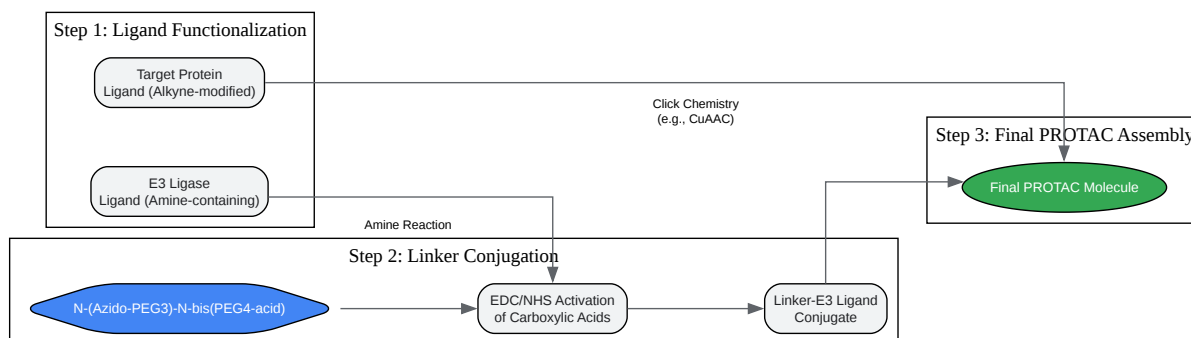
The distinct chemical functionalities of **N-(Azido-PEG3)-N-bis(PEG4-acid)** enable specific conjugation reactions. The terminal azide group is primarily used in "click chemistry," a set of biocompatible reactions known for their high efficiency and specificity.^{[4][5]} Specifically, the azide can react with alkyne-containing molecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes like DBCO or BCN via strain-promoted alkyne-azide cycloaddition (SPAAC).

The two terminal carboxylic acid groups can be activated to react with primary amines, forming stable amide bonds.^{[1][2][4]} This reaction is commonly employed to conjugate the linker to proteins, peptides, or other amine-containing molecules.

A significant application of this linker is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).^[5] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's degradation.^[5] The linker's ability to connect two different molecular entities makes it an ideal scaffold for PROTAC development.

Experimental Workflow: PROTAC Synthesis

The synthesis of a PROTAC using **N-(Azido-PEG3)-N-bis(PEG4-acid)** typically involves a multi-step process where the linker bridges a ligand for the target protein and a ligand for an E3 ligase. The following diagram illustrates a generalized workflow.



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